molecular formula C25H20FNO4 B12505838 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No.: B12505838
M. Wt: 417.4 g/mol
InChI Key: MJEXVBQCRYYZLO-UHFFFAOYSA-N
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Description

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and an isoquinoline backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions, revealing an active site that can interact with enzymes or receptors. The fluorine atom and isoquinoline moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid stands out due to the presence of the fluorine atom and the isoquinoline backboneThe Fmoc group also provides a convenient handle for further functionalization and modification .

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20FNO4/c26-17-10-9-15-13-27(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)

InChI Key

MJEXVBQCRYYZLO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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